5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Overview
Description
5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the reaction of a pyridine derivative with an oxadiazole precursor. One common method involves the condensation of 3-pyridinecarboxylic acid hydrazide with an appropriate aldehyde to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence various cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2-Phenylethenyl)pyridine: This compound shares a similar structure with 5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: These compounds contain the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazole Derivatives: Pyrazole derivatives are structurally similar to oxadiazoles and are known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both pyridine and oxadiazole rings This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-2-5-12(6-3-1)8-9-14-17-15(18-19-14)13-7-4-10-16-11-13/h1-11H/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWXOJJHLJGREL-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320530 | |
Record name | 5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352346-36-2 | |
Record name | 5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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